4-(Trifluoromethyl)benzothiophene-2-carboxamide
Description
Introduction and Research Context
Historical Development of Benzothiophene Carboxamides
The benzothiophene scaffold, first synthesized in the early 20th century, has evolved into a cornerstone of heterocyclic medicinal chemistry. Early derivatives, such as benzothiophene-2-carboxylic acid (CAS 6314-28-9), demonstrated foundational reactivity for further functionalization. The carboxamide moiety gained prominence in the 1950s–1970s as a pharmacophore in antipsychotics and anti-inflammatory agents. Modern synthetic strategies, including aryne-mediated cyclizations and cross-coupling reactions, enabled precise substitution patterns critical for bioactivity optimization.
Key Milestones in Benzothiophene Carboxamide Development
Significance in Medicinal Chemistry Research
Benzothiophene carboxamides exhibit exceptional structural versatility, enabling modulation of electronic, steric, and hydrophobic properties. Their sulfur atom participates in resonance stabilization, enhancing metabolic stability while facilitating interactions with biological targets. This scaffold has contributed to:
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXDZBIZPTLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzothiophene-2-carboxamide typically involves the introduction of the trifluoromethyl group and the carboxamide group onto the benzothiophene ring. One common method involves the reaction of 4-(trifluoromethyl)benzothiophene with a suitable amine under specific conditions to form the carboxamide derivative. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Non-Steroidal Anti-Inflammatory Drug (NSAID)
The compound has been identified as a COX-2 inhibitor, which positions it as a promising candidate for the treatment of pain and inflammation. COX-2 inhibitors are designed to reduce gastrointestinal side effects often associated with traditional NSAIDs by selectively targeting the COX-2 enzyme, which is primarily induced during inflammatory processes. The efficacy of 4-(Trifluoromethyl)benzothiophene-2-carboxamide as a COX-2 inhibitor is highlighted by its low IC50 value, indicating potent activity against this target .
1.2 Anti-Malarial Activity
Research indicates that this compound also functions as an inhibitor of PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase), an essential enzyme for the survival of the malaria parasite during its liver stage . This dual action makes it a candidate for developing treatments that can target multiple life stages of the malaria parasite, potentially leading to more effective therapeutic strategies.
2.1 Pain Relief Mechanisms
Studies have demonstrated that this compound interacts with mu-opioid receptors, suggesting its potential as an analgesic agent with fewer side effects compared to conventional opioids . This interaction is mediated through cyclic adenosine monophosphate signaling pathways and β-arrestin-mediated responses, which are crucial for modulating pain perception.
2.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus . This suggests that it may be useful in addressing challenges related to antibiotic resistance, making it valuable in both pharmaceutical and clinical settings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps that ensure high yields and purity. The structural characteristics, including the trifluoromethyl group attached to the benzothiophene core, contribute to its reactivity and biological efficacy .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease. The compound’s ability to inhibit or accelerate Aβ42 aggregation is influenced by the orientation of its aromatic rings and the presence of specific functional groups .
Comparison with Similar Compounds
Key Analogues and Substituent Effects
The compound’s activity is influenced by substituents on the aromatic core and adjacent functional groups. Below is a comparative analysis with structurally related compounds:
Discussion
- Core Structure : Benzothiophene (present in the target compound and ) provides a larger aromatic surface than thiazole () or thiophene (), enhancing π–π stacking with residues like Trp286 in AChE .
- Trifluoromethyl vs.
- Piperazine vs. Carboxamide : Piperazine derivatives () may improve solubility but reduce target affinity due to increased polarity, whereas the carboxamide in the target compound balances hydrogen bonding and lipophilicity .
Pharmacokinetic and Physicochemical Properties
While explicit pharmacokinetic data (e.g., logP, IC₅₀) are absent in the evidence, inferences can be drawn:
- Lipophilicity : The trifluoromethyl group increases logP compared to morpholinylsulfonyl (polar) or chloro (moderately lipophilic) substituents .
Biological Activity
4-(Trifluoromethyl)benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H8F3NOS
- Molecular Weight : 265.25 g/mol
Biological Activities
Research indicates that this compound exhibits several promising biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. It has been particularly noted for its activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer’s. IC50 values for AChE inhibition ranged from 27.04 µM to 106.75 µM, indicating moderate potency compared to established drugs like rivastigmine .
- Cytotoxicity : Preliminary evaluations suggest that this compound does not exhibit significant cytostatic properties on eukaryotic cell lines, indicating a favorable safety profile for further development .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound acts as a non-covalent inhibitor of AChE and BuChE, potentially stabilizing the enzyme's active site and preventing substrate hydrolysis .
- Antimycobacterial Mechanism : Its effectiveness against Mycobacterium tuberculosis may involve disruption of metabolic pathways essential for bacterial survival, although the precise mechanisms remain under investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(Trifluoromethyl)benzothiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via multi-step processes involving benzothiophene core formation followed by trifluoromethylation. Key steps include diazotization, sulfonation, and coupling reactions. For example, methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (a precursor) is diazotized and treated with SO₂ to introduce reactive groups . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature control (e.g., 0–5°C for diazotization), and catalyst selection (e.g., Pd for cross-coupling). Yield improvements may require purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR confirm structural integrity, with the trifluoromethyl group () appearing as a singlet near 110–120 ppm in NMR .
- IR Spectroscopy : Peaks at 1700–1750 cm indicate the carbonyl group, while 1250–1350 cm corresponds to C-F stretching .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHFNOS) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets?
- Methodology : The group enhances electronegativity, increasing metabolic stability and binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) can model interactions with targets like kinases or GPCRs. Comparative assays with non-fluorinated analogs reveal differences in IC values, highlighting 's role in potency .
Q. How can researchers resolve discrepancies in NMR data between synthesis batches?
- Methodology : Contradictions may arise from residual solvents, tautomerism, or impurities. Strategies include:
- Standardized Sample Prep : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS).
- 2D NMR Techniques : HSQC and HMBC clarify spin-spin coupling patterns.
- Batch Consistency Checks : Compare with literature data for known derivatives (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodology : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), solubility, and CYP450 inhibition. Molecular dynamics simulations assess membrane permeability. Polymorphism studies (via Mercury CSD) predict crystalline forms affecting bioavailability .
Q. What strategies mitigate polymorphism issues in crystallography studies?
- Methodology :
- Crystallization Screening : Use solvent vapor diffusion with varied solvents (e.g., ethanol/water mixtures).
- Thermal Analysis : DSC identifies polymorphic transitions.
- Synchrotron XRD : Resolves subtle lattice differences. For example, N-(4-trifluoromethylphenyl)benzothiazine analogs show polymorph-dependent bioactivity .
Q. How to design structure-activity relationship (SAR) studies comparing this compound with analogs?
- Methodology :
- Analog Synthesis : Replace with , , or modify the benzothiophene core.
- Biological Assays : Test against target enzymes (e.g., kinases) to measure IC.
- QSAR Modeling : Use MOE or RDKit to correlate substituent effects with activity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., trifluoromethylation).
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Purification at Scale : Employ centrifugal partition chromatography or crystallization under controlled cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
